molecular formula C12H11BrClN3O B15216738 2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15216738
M. Wt: 328.59 g/mol
InChI Key: DCAFDDLKNUCVEG-UHFFFAOYSA-N
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Description

2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional bromine and chlorophenoxy substituents. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring efficient and sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the triazole or pyridine rings.

    Substitution: The bromine and chlorophenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular functions . Similarly, its inhibition of PHD-1, JAK1, and JAK2 involves binding to these enzymes and blocking their catalytic activity, which can modulate various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C12H11BrClN3O

Molecular Weight

328.59 g/mol

IUPAC Name

2-bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H11BrClN3O/c13-12-15-11-10(5-2-6-17(11)16-12)18-9-4-1-3-8(14)7-9/h1,3-4,7,10H,2,5-6H2

InChI Key

DCAFDDLKNUCVEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=NN2C1)Br)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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